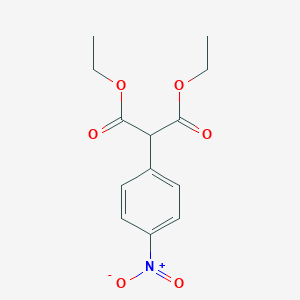

2-(4-硝基苯基)丙二酸二乙酯

描述

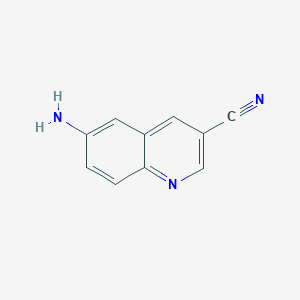

Diethyl 2-(4-nitrophenyl)malonate is a significant molecule because of its role as a precursor in the synthesis of various quinoline derivatives, which possess a range of biological activities including antiviral, immunosuppressive, anticancer, and photoprotective properties. Its synthesis typically involves a nucleophilic vinyl substitution reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) (Valle et al., 2018).

Synthesis Analysis

A rapid and convenient method for synthesizing Diethyl 2-((4-nitroanilino)methylene)malonate at room temperature has been developed, where equimolar amounts of EMA and 4-nitroaniline, dissolved in alcoholic KOH, react within seconds. This synthesis is not only quick but also yields the product in a range of 45-53%, depending on the alcohol used, making it suitable for industrial-scale production (Valle et al., 2018).

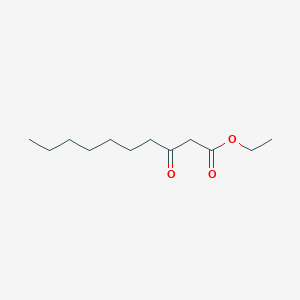

Molecular Structure Analysis

Detailed crystallographic studies have provided insights into the molecular structure of derivatives closely related to Diethyl 2-(4-nitrophenyl)malonate. These studies demonstrate the significant influence of substituents on the molecular conformation and packing modes in the crystalline state, highlighting the complex interplay between molecular structure and intermolecular interactions (Crozet et al., 2005).

Chemical Reactions and Properties

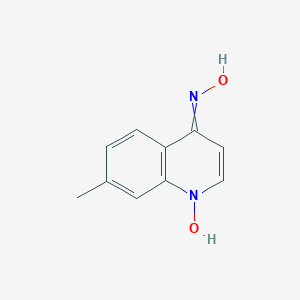

The molecule undergoes various chemical reactions, including C-alkylation with nitroso chlorides, leading to the formation of α-substituted oximes with a diethyl malonate moiety. These reactions showcase the molecule's versatility as a building block in organic synthesis, producing compounds with potential biological activities (Bizjaev et al., 2004).

Physical Properties Analysis

The molecular and crystal structures of derivatives of Diethyl 2-(4-nitrophenyl)malonate have been elucidated, providing valuable information on their physical properties. Such analyses reveal the influence of different substituents on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Crozet et al., 2005).

Chemical Properties Analysis

Studies on the chemical properties of Diethyl 2-(4-nitrophenyl)malonate and its derivatives have shown that these compounds can undergo a variety of reactions, leading to the formation of complex molecules. The reactivity of these compounds is influenced by the presence of the nitro group and the malonate moiety, making them valuable intermediates in the synthesis of pharmacologically active compounds (Bizjaev et al., 2004).

科学研究应用

- Diethyl 2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C13H15NO6 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- One specific application mentioned in the literature involves the synthesis of DAMMs (Diarylaminomethylene Malonates) . In this context, Diethyl 2-(4-nitrophenyl)malonate might be used as a precursor or intermediate in the synthesis of these compounds. The DAMMs were then evaluated through an in vitro bioassay to assess their capacity to inhibit the mycelial growth of the phytopathogen Fox for 72 hours .

-

Pharmaceutical Reference Standards : Diethyl 2-(2-(4-nitrophenyl)acetyl)malonate can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous .

-

Chemical Synthesis : Diethyl 2-(4-nitrophenyl)malonate is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

-

Antifungal Activity : Diethyl 2-(4-nitrophenyl)malonate is used in the synthesis of Diarylaminomethylene Malonates (DAMMs), which have been found to have antifungal activity .

-

Perfumes and Flavorings : Diethyl malonate, a related compound, is used in perfumes and to synthesize other compounds such as artificial flavorings . It’s possible that Diethyl 2-(4-nitrophenyl)malonate could have similar applications.

-

Vitamin Synthesis : Diethyl malonate is also used in the synthesis of vitamins B1 and B6 . Diethyl 2-(4-nitrophenyl)malonate, due to its similar structure, might also be used in the synthesis of these or other vitamins.

-

Barbiturate Synthesis : Diethyl malonate is used in the synthesis of barbiturates , a class of drugs that act as central nervous system depressants. Diethyl 2-(4-nitrophenyl)malonate could potentially be used in similar pharmaceutical syntheses.

属性

IUPAC Name |

diethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDYQVTRGDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446566 | |

| Record name | Diethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(4-nitrophenyl)malonate | |

CAS RN |

10565-13-6 | |

| Record name | Diethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)